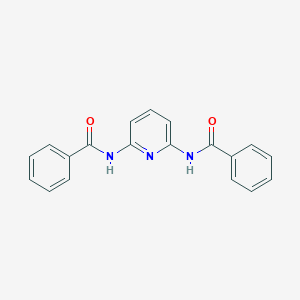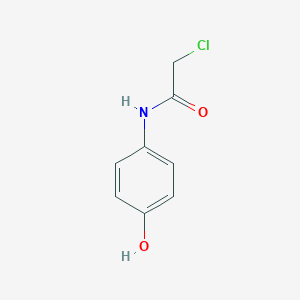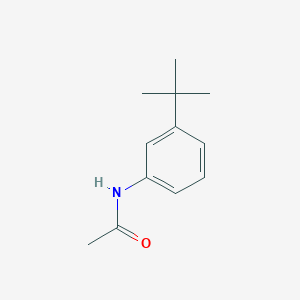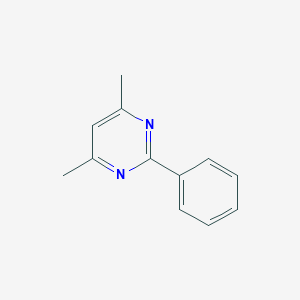![molecular formula C12H9NO4S2 B183213 {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 91493-66-2](/img/structure/B183213.png)
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, also known as TMG-123, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and reduce oxidative stress in various cell types. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is its low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One direction is to investigate its potential therapeutic use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for cancer treatment. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may enhance its potential therapeutic applications.
Conclusion:
This compound is a synthetic compound that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can be synthesized using a one-pot reaction of 2-bromo-4'-methoxyacetophenone and thiourea in the presence of potassium hydroxide and acetic acid. The product is then purified using column chromatography. The yield of the synthesis method is approximately 65%.
Applications De Recherche Scientifique
{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
Propriétés
| 91493-66-2 | |
Formule moléculaire |
C12H9NO4S2 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5- |
Clé InChI |
NVLJUKAUSGTIHG-UITAMQMPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)



![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)



![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)


